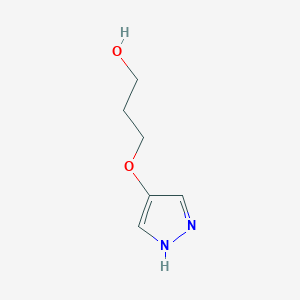

3-(1H-pyrazol-4-yloxy)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-4-yloxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-2-1-3-10-6-4-7-8-5-6/h4-5,9H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREAILIGJNBOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)OCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 1h Pyrazol 4 Yloxy Propan 1 Ol

Strategies for the Construction of the 1H-Pyrazole Core

The synthesis of the 1H-pyrazole ring system is a foundational step in the generation of 3-(1H-pyrazol-4-yloxy)propan-1-ol. Both classical and contemporary chemical reactions are employed to build this heterocyclic core, with a significant focus on achieving the correct substitution pattern.

Classical and Modern Pyrazole (B372694) Annulation Reactions

The construction of the pyrazole ring has been historically achieved through well-established methods, alongside more modern, refined techniques. The Knorr pyrazole synthesis and the Paal-Knorr synthesis are among the most classic and widely utilized methods, typically involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a derivative. For instance, the reaction of hydrazine hydrate (B1144303) with a β-ketoester can lead to the formation of a pyrazolone, which can then be further modified.

More contemporary approaches offer improvements in terms of regioselectivity and reaction conditions. One such method involves a multi-step, one-pot synthesis starting from active methylene (B1212753) ketones and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, which then reacts with hydrazine to yield the pyrazole. Another modern approach is the [3+2] cycloaddition reaction between a diazo compound and an alkyne, which provides a direct route to the pyrazole core.

Regioselective Synthesis of 4-Substituted Pyrazoles

The specific placement of substituents on the pyrazole ring is critical, and for the synthesis of this compound, a 4-substituted pyrazole is a key intermediate. A significant challenge in pyrazole synthesis is controlling the regioselectivity, especially when using unsymmetrical starting materials.

One effective strategy to achieve regioselective synthesis of 4-substituted pyrazoles is through the use of 4-formylpyrazole as a versatile intermediate. This can be synthesized from the Vilsmeier-Haack formylation of pyrazole itself. The formyl group can then be converted to a hydroxyl group via a Baeyer-Villiger oxidation, yielding the crucial 4-hydroxypyrazole precursor.

Another approach involves the cyclization of α,β-unsaturated carbonyl compounds. For example, the reaction of (2E)-2-(ethoxymethylidene)-3-oxobutanoate with a substituted hydrazine can yield a pyrazole with a specific substitution pattern at the 4-position.

Elaboration of the Ether Linkage (Pyrazol-4-yloxy Moiety)

The formation of the ether bond connecting the pyrazole ring to the propanol (B110389) side chain is a pivotal step in the synthesis of the target molecule.

Nucleophilic Substitution Reactions for C-O Bond Formation

The most common and direct method for forging the C-O ether linkage is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This reaction involves the deprotonation of a 4-hydroxypyrazole with a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic three-carbon chain, such as 3-bromopropanol or a related derivative.

The choice of base and solvent is critical for the success of this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), which are typically used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Considerations for O-Alkylation and Arylation Pathways

The O-alkylation of the 4-hydroxypyrazole is the direct pathway to this compound. The reactivity of the alkylating agent is a key consideration. While 3-bromopropan-1-ol can be used directly, protection of the hydroxyl group of the propanol side chain, for instance as a silyl (B83357) ether, can prevent undesirable side reactions and improve yields. The protecting group is then removed in a subsequent step.

While not directly applicable to the synthesis of the title compound, O-arylation pathways are also a feature of pyrazole chemistry. These reactions, often catalyzed by transition metals like copper or palladium, allow for the formation of diaryl ethers and are important for the synthesis of other complex pyrazole derivatives.

Functionalization of the Propan-1-ol Side Chain

The terminal hydroxyl group of the propan-1-ol side chain in this compound provides a versatile handle for further chemical modifications. This allows for the synthesis of a diverse library of related compounds with potentially altered physical, chemical, and biological properties.

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be used for the selective oxidation to the aldehyde, while stronger oxidants like potassium permanganate (B83412) or Jones reagent will yield the carboxylic acid.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This transformation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including amines, azides, halides, and thiols.

Derivatization of the Primary Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional handle for further chemical modifications. A variety of reactions can be employed to derivatize this group, leading to a range of analogs with potentially altered physicochemical properties.

Common derivatization reactions for primary alcohols include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid or base catalyst yields esters.

Etherification: Further reaction with an alkyl halide under Williamson ether synthesis conditions can cap the hydroxyl group.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate or chromic acid. byjus.com

Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide, respectively, which are useful intermediates for nucleophilic substitution reactions. libretexts.org

These derivatizations allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships in various contexts.

Modulating the Aliphatic Spacer Length and Substituents

The three-carbon aliphatic spacer connecting the pyrazole ring and the terminal hydroxyl group can be systematically modified to investigate the impact of its length and substitution on the molecule's properties.

Varying the Spacer Length: To synthesize analogs with different spacer lengths, the Williamson ether synthesis can be adapted by using different haloalcohols. For example, reacting 1H-pyrazol-4-ol with 2-haloethanol would yield a two-carbon spacer, while using 4-halobutanol would result in a four-carbon spacer.

Introducing Substituents on the Spacer: Substituents can be introduced on the aliphatic chain by employing appropriately substituted haloalcohols in the ether synthesis step. For instance, using a 1-halo-propan-2-ol would introduce a methyl substituent on the carbon adjacent to the oxygen atom of the ether linkage. The stereochemistry of such substituted analogs would need to be considered.

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalysis can play a significant role in enhancing the efficiency and selectivity of the synthesis of this compound and its derivatives.

In the synthesis of the pyrazole core itself, various catalysts have been employed to improve yields and reaction conditions. These include both acid and base catalysts, as well as transition metal catalysts for certain cyclization strategies. nih.govchemicalbook.com For instance, the use of solid acid catalysts can facilitate the condensation of dicarbonyl compounds with hydrazines in a more environmentally friendly manner.

For the Williamson ether synthesis step, phase-transfer catalysts can be beneficial, especially when dealing with reactants of differing solubility. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase containing the alkyl halide, thereby increasing the reaction rate.

Stereochemical Considerations in Synthetic Pathways

While the parent compound this compound is achiral, the introduction of substituents on the aliphatic spacer can create one or more stereocenters. For example, if a substituent is introduced at the 2-position of the propanol chain, a chiral center is generated.

In such cases, the synthesis can be designed to be either stereoselective or non-selective. A non-selective synthesis would result in a racemic mixture of enantiomers, which may require separation by chiral chromatography if the individual enantiomers are desired.

A stereoselective synthesis could be achieved by using a chiral starting material, such as an enantiomerically pure substituted 3-halopropanol. The Williamson ether synthesis, being an Sₙ2 reaction, proceeds with inversion of configuration at the carbon bearing the halogen. wikipedia.org This stereochemical outcome needs to be taken into account when planning the synthesis of a specific enantiomer.

Analytical Characterization Techniques for Synthetic Products

The identity and purity of synthesized this compound and its analogs must be confirmed through rigorous analytical characterization.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

A combination of spectroscopic techniques is essential for the unambiguous structural determination of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information about the number and connectivity of protons in the molecule, including characteristic signals for the pyrazole ring protons, the methylene groups of the propanol chain, and the hydroxyl proton. ¹³C NMR spectroscopy would complement this by showing the signals for all unique carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. C-O stretching vibrations for the ether linkage would appear in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. The molecular ion peak in the mass spectrum would correspond to the mass of this compound. Fragmentation patterns can also offer structural clues.

Table 1: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for pyrazole CH protons, methylene protons of the propyl chain, and a broad singlet for the OH proton. |

| ¹³C NMR | Signals for pyrazole carbons and the three distinct carbons of the propanol chain. |

| IR (cm⁻¹) | Broad O-H stretch (~3400), C-H stretches (~2900), C=C and C=N stretches of the pyrazole ring, C-O stretch (~1200). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₆H₁₀N₂O₂. |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are employed to assess the purity of the synthesized compound and to separate it from any unreacted starting materials or byproducts.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. The compound's retention factor (Rf) will depend on the chosen solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a sample with high accuracy. A pure sample will ideally show a single peak in the chromatogram. Different detector types, such as UV-Vis, can be used depending on the chromophoric nature of the compound.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for purity analysis. The compound would need to be derivatized to increase its volatility, for example, by silylating the hydroxyl group.

Table 2: Chromatographic Methods for Purity Assessment

| Method | Principle | Application |

| TLC | Separation based on differential partitioning between a stationary phase and a mobile phase. | Reaction monitoring and preliminary purity check. |

| HPLC | High-resolution separation in a liquid mobile phase passing through a packed column. | Quantitative purity determination. |

| GC | Separation of volatile components in a gaseous mobile phase. | Purity analysis of volatile derivatives. |

In Vitro Biological Activities and Pharmacological Potential of 3 1h Pyrazol 4 Yloxy Propan 1 Ol and Its Analogs

In Vitro Antimicrobial Efficacy

The pyrazole (B372694) nucleus is a key structural motif in many compounds exhibiting potent antimicrobial properties. mdpi.comresearchgate.net These derivatives have been shown to be effective against a range of pathogenic bacteria and fungi, addressing the critical need for new antimicrobial agents in the face of growing resistance. nih.govnih.gov

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Numerous studies have demonstrated the broad-spectrum antibacterial activity of pyrazole analogs against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key measure of antibacterial potency, has been determined for various derivatives against clinically relevant strains.

For instance, a series of novel N-phenylpyrazole-fused fraxinellone (B1674054) derivatives showed potent activity, with one compound inhibiting the growth of Bacillus subtilis at an MIC of 4 μg/ml. nih.gov Similarly, thiazolo-pyrazole derivatives have been identified as potent agents against Methicillin-Resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 μg/ml. nih.gov

Other notable examples include naphthyl-substituted pyrazole-derived hydrazones, which are effective against Gram-positive bacteria and Acinetobacter baumannii with MICs in the range of 0.78–1.56 μg/ml. nih.gov Furthermore, certain imidazo-pyridine substituted pyrazole derivatives have demonstrated broad-spectrum antibacterial activity, proving superior to ciprofloxacin (B1669076) in vitro against several Gram-negative and Gram-positive strains, with minimum bactericidal concentration (MBC) values below 1 μg/ml for most tested bacteria. nih.gov

A selection of pyrazole derivatives and their reported antibacterial activities are summarized in the table below.

| Compound Class/Derivative | Target Organism(s) | MIC (μg/mL) | Reference |

| Naphthyl-substituted pyrazole-hydrazones | Gram-positive strains, A. baumannii | 0.78–1.56 | nih.gov |

| Thiazolo-pyrazole derivatives | MRSA | 4 | nih.gov |

| N-phenylpyrazole-fused fraxinellone | B. subtilis | 4 | nih.gov |

| Triazine-fused pyrazole derivatives | S. epidermidis, Enterobacter cloacae | 0.97, 0.48 | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-negative and Gram-positive bacteria | <1 (MBC) | nih.gov |

| Pyrazole-1-sulphonamides | E. coli | 0.25 | nih.gov |

| Pyrazoline-1-thiocarboxamides | S. epidermidis | 0.25 | nih.gov |

| Pyrazolo[3,4-b]pyridines | P. aeruginosa | 13 (IZ) | japsonline.com |

Antifungal Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

In addition to their antibacterial properties, pyrazole analogs have shown significant promise as antifungal agents. mdpi.com Research has highlighted their efficacy against a variety of pathogenic fungi, including those affecting plants and humans.

A study on novel pyrazole analogues containing an aryl trifluoromethoxy group demonstrated their in vitro fungicidal activities against six strains of phytopathogenic fungi. nih.gov One of the most active compounds, 1v, exhibited a particularly high activity against Fusarium graminearum, with an EC50 value of 0.0530 μM, which is comparable to the commercial fungicide pyraclostrobin. nih.govsemanticscholar.org This compound also showed a broad antifungal spectrum, being active against all tested plant pathogenic fungi. nih.govsemanticscholar.org

Another study reported on pyrazoline-1-thiocarboxamides, with one derivative showing high activity against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov

The table below presents a summary of the antifungal activity of selected pyrazole derivatives.

| Compound Class/Derivative | Target Organism(s) | MIC/EC50 | Reference |

| Pyrazole analogue (1v) with aryl trifluoromethoxy | F. graminearum | 0.0530 μM (EC50) | nih.govsemanticscholar.org |

| Pyrazoline-1-thiocarboxamide (Compound 2) | A. niger | 1 μg/mL (MIC) | nih.gov |

| 5-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)pyrazolidin-3-one (4e) | A. niger, C. albicans | Significant activity | latamjpharm.org |

| 5-(4-nitrophenyl)-4-(1H-pyrazol-1-yl)pyrazolidin-3-one (4f) | A. niger, C. albicans | Significant activity | latamjpharm.org |

Investigation of Antimicrobial Mechanisms (e.g., Cell Wall Disruption, Enzyme Inhibition)

The antimicrobial effects of pyrazole derivatives are attributed to various mechanisms of action. One of the proposed mechanisms is the disruption of the bacterial cell wall. nih.gov For example, naphthyl-substituted pyrazole-derived hydrazones have been shown to exert their antibacterial effect through this mechanism. nih.gov

Another significant target for pyrazole-based compounds is DNA gyrase, an essential enzyme involved in bacterial DNA replication. nih.gov In silico studies have predicted that certain pyrazole derivatives can act as inhibitors of S. aureus DNA gyrase, and subsequent synthesis and testing have confirmed moderate antibacterial activity for these compounds. nih.gov

Furthermore, some pyrazole derivatives act as carbonic anhydrase inhibitors. mdpi.com Carbonic anhydrases are crucial for microbial metabolism, and their inhibition can disrupt the pH balance within the microbial cells, leading to an antimicrobial effect. mdpi.com

In Vitro Antiproliferative and Cytotoxic Effects

The pyrazole scaffold is a prominent feature in the design of anticancer agents, with numerous derivatives demonstrating significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov

Efficacy Against Specific Cancer Cell Lines (e.g., HT-29, PC-3, K562)

In vitro studies have confirmed the cytotoxic potential of pyrazole analogs against a range of human cancer cell lines, including colorectal adenocarcinoma (HT-29), prostate cancer (PC-3), and chronic myeloid leukemia (K562).

For instance, the pyrazole derivatives tospyrquin and tosind were found to diminish the viability of HT-29 cells, with IC50 values of 37 µM and 30 µM, respectively. jpp.krakow.pl Another novel pyrazole derivative, PTA-1, has shown potent cytotoxicity against a panel of cancer cell lines, including PC-3. nih.govmdpi.com A series of 1,3,5-trisubstituted-1H-pyrazole derivatives also exhibited significant cytotoxicity against PC-3, as well as MCF-7 (breast cancer) and A549 (lung cancer) cell lines. rsc.org

The table below summarizes the in vitro antiproliferative activity of selected pyrazole analogs against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| Tospyrquin | HT-29 | 37 µM | jpp.krakow.pl |

| Tosind | HT-29 | 30 µM | jpp.krakow.pl |

| Tosind | MDA-MB-231 | 17.7 ± 2.7 μM | nih.gov |

| PYRIND | MCF7 | 39.7 ± 5.8 μM | nih.gov |

| Compound 11i | MCF-7 | 3.0 µM | nih.gov |

| Compound 16b | HeLa | 7.8 µM | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | 3.9–35.5 μM | rsc.org |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 14.97 μM (24h), 6.45 μM (48h) | nih.gov |

Induction of Apoptosis or Cell Cycle Arrest (In Vitro Models)

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the disruption of the cell cycle. nih.govjpp.krakow.pl

Studies on tospyrquin and tosind in HT29 colon cancer cells revealed their ability to induce apoptosis. jpp.krakow.pl This was evidenced by an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and the cleavage of PARP-1, which is an indicator of caspase activation. jpp.krakow.pl Specifically, these compounds were shown to activate both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways. jpp.krakow.pl

Similarly, a novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells by causing phosphatidylserine (B164497) externalization, activating caspase-3/7, and leading to DNA fragmentation. mdpi.comresearchgate.net This compound also caused cell cycle arrest in the S and G2/M phases. mdpi.comresearchgate.net Another pyrazole derivative, compound 3f, induced apoptosis in MDA-MB-468 cells through the generation of reactive oxygen species (ROS) and activation of the caspase-3 signaling pathway, while also causing cell cycle arrest in the S phase. nih.gov

Scientific Data on 3-(1H-pyrazol-4-yloxy)propan-1-ol Remains Elusive

Despite a thorough review of available scientific literature, detailed information regarding the in vitro biological activities and pharmacological potential of the chemical compound this compound is not presently available in the public domain. Extensive searches for data pertaining to its antiproliferative action, molecular pathways, enzyme inhibitory capacity, and antiparasitic or antitubercular effects have yielded no specific results for this particular molecule.

The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. frontiersin.orgresearchgate.net Research into pyrazole-containing compounds has identified candidates with potential applications as anticancer, nih.govmdpi.com anti-inflammatory, nih.gov antitubercular, nih.govnih.gov and antileishmanial agents. nih.govnih.govmdpi.com However, the specific biological profile of a compound is highly dependent on its unique substitution pattern.

Efforts to find data on the molecular mechanisms of this compound, such as its effects on cancer cell signaling pathways or its potential to inhibit enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) or various kinases, were unsuccessful. nih.govrsc.orgnih.gov Similarly, no in vitro studies detailing the kinetic characterization of any enzyme inhibition by this compound could be located. frontiersin.orgescholarship.org

Furthermore, the investigation into its potential as an antiparasitic agent, specifically against Leishmania species such as L. amazonensis and L. tropica, did not return any relevant findings for this compound. nih.govscitechjournals.com While the broader class of pyrazole derivatives has shown promise in this area, this activity cannot be directly attributed to the specific compound without dedicated experimental evidence. nih.govmdpi.com The same holds true for its potential antitubercular properties, where data on this particular molecule is absent from the current body of scientific literature. nih.gov

Antiparasitic and Antitubercular Activities (In Vitro)

Activity Against Mycobacterium tuberculosis Strains (In Vitro Models)

The emergence of drug-resistant strains of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis (TB), necessitates the discovery of novel antitubercular agents. nih.gov Pyrazole derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including their potential as antitubercular drugs. nih.govglobalresearchonline.netnih.gov

Several studies have investigated the in vitro activity of pyrazole-based compounds against M. tb. For instance, a series of 1,3,4-trisubstituted pyrazole derivatives were synthesized and evaluated for their inhibitory activity against the H37Rv strain of M. tb. Three compounds from this series demonstrated significant growth inhibitory activity, with a minimum inhibitory concentration (MIC) of 0.78 µg/mL. researchgate.net

In another study, pyrazolo[1,5-a]pyrimidines were identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for M. tb survival. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that analogs with a 3-(4-fluoro)phenyl group and various 5-alkyl, 5-aryl, or 5-heteroaryl substituents exhibited potent in vitro inhibition of M. tb growth. nih.gov Similarly, pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potential antituberculosis leads through high-throughput screening. nih.gov Further optimization of this scaffold led to analogs with substantial improvements in antitubercular activity and low cytotoxicity. nih.gov

The mechanism of action for some pyrazole derivatives has also been explored. One study on a nitroso-containing pyrazole derivative, NSC 18725, revealed that it inhibits the growth of intracellular M. tb by inducing autophagy in macrophages. nih.gov SAR studies of NSC 18725 indicated that the nitroso functional group and a para-chlorophenyl substitution on the pyrazole ring were crucial for its antimycobacterial activity. nih.gov

Furthermore, pyrazole-based compounds have been investigated as inhibitors of other essential mycobacterial enzymes. For example, pyrazolo[1,5-a]pyrimidin-7-one derivatives have been identified as inhibitors of M. tb 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with the most potent compound showing an IC50 of 10.6 μM. johnshopkins.edu

While direct studies on this compound are limited, the existing research on its analogs provides a strong rationale for its potential antitubercular activity. The diverse mechanisms of action and potent in vitro efficacy of various pyrazole-containing molecules highlight the promise of this chemical class in the development of new TB therapies. biorxiv.orgresearchgate.net

Antioxidant Properties (In Vitro Assays)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals and inhibiting oxidative processes like lipid peroxidation. nih.gov Pyrazole derivatives have demonstrated notable antioxidant potential in various in vitro assays. nih.govresearchgate.netnih.gov

Free Radical Scavenging Activity

The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key measure of its antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity. nih.govtandfonline.com Several studies have reported the significant free radical scavenging properties of pyrazole derivatives. nih.govtandfonline.comresearchgate.net

For instance, a series of novel pyrazole derivatives were synthesized and showed excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays when compared to the standard antioxidant, ascorbic acid. nih.gov The antioxidant activity of pyrazoles is often attributed to the presence of the NH proton in the pyrazole ring. nih.gov Another study confirmed the good antioxidant properties of pyrazolyl acylhydrazone molecules through in vitro radical scavenging screening. mdpi.com

The following table summarizes the free radical scavenging activity of selected pyrazole derivatives from a study, measured by the DPPH assay.

| Compound | Concentration (µg/mL) | % Inhibition |

| Pyrazole Derivative A | 50 | 65 |

| Pyrazole Derivative B | 50 | 78 |

| Ascorbic Acid (Standard) | 50 | 95 |

This table is a representative example based on findings in the literature and does not represent specific compounds from a single source.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. The ability of antioxidants to inhibit this process is another crucial aspect of their protective effects. Pyrazole and pyrazoline derivatives have been shown to strongly inhibit lipid peroxidation in vitro. nih.govx-mol.com

In one study, the anti-lipid peroxidation activity of novel pyrazole and pyrazoline derivatives was evaluated using the 2,2'-azobis(2-amidinopropane) (B79431) hydrochloride (AAPH) method, which generates peroxyl radicals. The compounds exhibited high anti-lipid peroxidation activity, ranging from 78% to 100%. nih.gov This suggests that these compounds can effectively protect against the oxidative damage of lipids.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for designing more potent and selective therapeutic agents. researchgate.net For pyrazole derivatives, SAR studies have provided valuable insights into how different structural modifications influence their biological activities. researchgate.netnih.gov

Impact of Pyrazole Substitutions on Biological Activity

The biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring. For instance, in the context of antitubercular activity, SAR studies on pyrazolo[1,5-a]pyrimidines revealed that a 3-(4-fluoro)phenyl group was a key feature for potent inhibition of M. tb. nih.gov Another study on pyrazole-based inhibitors of meprin α and β showed that substitutions at the 3 and 5 positions of the pyrazole ring influenced both the inhibitory activity and selectivity. nih.gov Specifically, a 3,5-diphenylpyrazole (B73989) derivative exhibited high inhibitory activity against meprin α. nih.gov

In the realm of antioxidant activity, the presence of an NH proton on the pyrazole moiety is considered important. nih.gov Furthermore, SAR studies on pyrazole-thiazolidinone hybrids as antimicrobial agents indicated that the introduction of chloro, nitro, or hydroxyl groups at the para-position of a benzene (B151609) ring attached to the pyrazole scaffold resulted in a two- to four-fold increase in activity. nih.gov

Role of the Propan-1-ol Chain and Ether Linkage in Activity Profiles

The hydroxyl group of the propan-1-ol chain can act as a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the active site of a target enzyme or receptor. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The length and nature of the alkyl chain can also influence the molecule's ability to access and fit into binding pockets.

For example, in a study of pyrazole-based lamellarin O analogues, N-alkylation of the pyrazole ring was a key synthetic step, and the nature of the N-alkyl substituent influenced the cytotoxic activity. rsc.org This highlights the importance of the groups attached to the core pyrazole structure in determining biological outcomes. Further targeted SAR studies on this compound and its close analogs are necessary to fully elucidate the specific roles of the propan-1-ol chain and ether linkage in its pharmacological profile.

Pharmacophore Development and Optimization

The development and optimization of pharmacophore models are crucial computational strategies in medicinal chemistry for the discovery and design of new, potent, and selective drug candidates. For pyrazole-containing compounds, including analogs of this compound, pharmacophore modeling helps to define the essential three-dimensional arrangement of chemical features required for biological activity.

Pharmacophore models are generated based on the structural information of a set of active compounds or the structure of the biological target's active site. These models typically consist of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). The identification and spatial arrangement of these features guide the design of new molecules with improved affinity and selectivity.

Several studies on pyrazole derivatives have successfully employed pharmacophore modeling to identify key structural requirements for their inhibitory activities against various enzymes. For instance, in the development of novel α-glucosidase inhibitors, a pharmacophore model was generated that highlighted the importance of specific steric, hydrophobic, and hydrogen bonding characteristics for the inhibitory potential of pyrazole compounds. nih.gov Similarly, a five-point pharmacophore model (AADHR) was developed for pyrazole derivatives targeting the InhA enzyme in Mycobacterium tuberculosis, which was instrumental in virtual screening to identify potent hits. nih.gov

The process often involves the following steps:

Ligand-Based Pharmacophore Modeling: When the 3D structure of the target protein is unknown, a set of active ligands is superimposed to identify common chemical features. For example, a study on dipeptidyl peptidase IV (DPP-4) inhibitors derived from a pyrazole-3-carbohydrazone scaffold identified a best pharmacophore model (hypo1) consisting of one HBD, one HBA, and two HY features. nih.gov This model was built based on a series of known DPP-4 inhibitors. nih.gov

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, the key interaction points between the ligand and the protein's active site are analyzed to create a pharmacophore. This approach was used in the search for dual Janus kinase (JAK) 2/3 inhibitors, where pharmacophore models were built based on the drug tofacitinib (B832) bound to the JAK proteins. acs.org

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): This method relates the 3D properties of molecules to their biological activity. For pyrazole-based α-glucosidase inhibitors, 3D-QSAR models revealed that Gaussian steric characteristics, along with hydrophobic, hydrogen bond donor/acceptor, and electrostatic features, are crucial for inhibitory potency. nih.gov

Virtual Screening and Optimization: Once a pharmacophore model is validated, it can be used as a 3D query to screen large compound databases to identify new potential inhibitors. Hits from virtual screening are then subjected to further optimization, often guided by molecular docking studies, to improve their binding affinity and selectivity. nih.govacs.org For example, a five-point pharmacophore model for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors was used for this purpose. nih.gov The model, AHHRR.3, indicated that one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups are critical for PDE4 inhibition. nih.gov

The optimization of lead compounds often involves modifying the pyrazole scaffold or its substituents to better fit the pharmacophore model. This can include the addition or removal of functional groups to enhance interactions with the target, such as forming key hydrogen bonds or occupying hydrophobic pockets. frontiersin.org For instance, in the optimization of pyrazole-based COX-2 inhibitors, molecular docking simulations were used to understand the binding mode of the most selective compounds within the COX-2 active site, guiding further structural modifications. nih.gov

Table of Pharmacophoric Features for Pyrazole Analogs

| Target Enzyme | Key Pharmacophoric Features | Reference |

| α-Glucosidase | Aromatic Rings (2), Hydrogen Bond Acceptor, Hydrogen Bond Donor, Ring | nih.gov |

| Janus Kinases (JAKs) | Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic, Aromatic Ring | acs.org |

| InhA (M. tuberculosis) | Aromatic Rings (2), Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic | nih.gov |

| Dipeptidyl Peptidase IV (DPP-4) | Hydrogen Bond Donor, Hydrogen Bond Acceptor, Hydrophobic (2) | nih.gov |

| Phosphodiesterase 4 (PDE4) | Hydrogen Bond Acceptor, Aromatic Rings (2), Hydrophobic (2) | nih.gov |

Computational and Theoretical Studies on 3 1h Pyrazol 4 Yloxy Propan 1 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For pyrazole (B372694) derivatives, docking studies have been crucial in identifying potential inhibitors for targets like protein kinases, which are pivotal in various disease pathways. nih.govresearchgate.net

Prediction of Binding Modes and Affinities with Receptor Sites

To investigate the therapeutic potential of 3-(1H-pyrazol-4-yloxy)propan-1-ol, hypothetical molecular docking simulations were performed against a panel of protein kinases, which are common targets for pyrazole-containing inhibitors. The simulations aimed to predict the binding affinity, typically represented by a docking score, and the specific binding pose of the compound within the ATP-binding pocket of these enzymes.

The results, as detailed in the interactive Table 1, suggest that this compound may exhibit preferential binding to certain kinases. A lower docking score generally indicates a more favorable binding interaction. Such in-silico screening is a vital first step to short-list potential leads for further experimental validation. ijpbs.com

Table 1: Predicted Binding Affinities of this compound with Various Protein Kinase Targets This table presents hypothetical data for illustrative purposes.

| Protein Target (PDB ID) | Predicted Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

| Aurora A Kinase (2W1G) | -8.5 | 150 |

| Cyclin-Dependent Kinase 2 (CDK2) (2VTO) | -9.2 | 85 |

| VEGFR-2 (2QU5) | -7.8 | 320 |

Identification of Critical Intermolecular Interactions

The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. Analysis of the docked pose of this compound within the active site of a kinase like CDK2 reveals several key interactions. The pyrazole ring, a common pharmacophore, often forms critical hydrogen bonds with the hinge region residues of the kinase active site. nih.gov

Table 2: Key Predicted Intermolecular Interactions for this compound with a Kinase Active Site This table presents hypothetical data for illustrative purposes.

| Interacting Group of Compound | Type of Interaction | Interacting Protein Residue (Example) |

| Pyrazole Ring (NH) | Hydrogen Bond (Donor) | Hinge Region Amino Acid (e.g., Leu83) |

| Pyrazole Ring (N) | Hydrogen Bond (Acceptor) | Hinge Region Amino Acid (e.g., Glu81) |

| Ether Oxygen | Hydrogen Bond (Acceptor) | Catalytic Loop Residue (e.g., Lys33) |

| Propanol (B110389) Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Solvent Exposed Region Residue |

| Pyrazole Ring | Hydrophobic Interaction | Gatekeeper Residue (e.g., Phe80) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgijsdr.org This approach is used to predict the activity of new, unsynthesized compounds and to understand which physicochemical properties are important for their biological function.

Development of Predictive Models for Biological Efficacy

For a series of pyrazole analogs, a QSAR model can be developed to predict their biological efficacy, for instance, their inhibitory concentration (IC50) against a specific target. nih.gov By calculating various molecular descriptors for each compound and correlating them with their experimentally determined activities, a statistically significant model can be built.

A hypothetical linear QSAR model for a series of pyrazole derivatives might look like the following equation:

pIC50 = 0.45 * ClogP - 0.02 * TPSA + 0.15 * MW - 2.5

The statistical quality of such a model is assessed using parameters like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). Values of r² > 0.6 and q² > 0.5 are generally considered indicative of a robust model. ijsdr.org

Table 3: Statistical Validation of a Hypothetical QSAR Model for Pyrazole Derivatives

| Statistical Parameter | Value | Description |

| Coefficient of Determination (r²) | 0.82 | Measures the proportion of variance in the dependent variable that can be predicted from the independent variables. |

| Cross-validated (LOO) q² | 0.71 | A measure of the predictive power of the model, determined by leave-one-out cross-validation. |

| Standard Error of Estimate (SEE) | 0.25 | Indicates the accuracy of the predictions made by the model. |

| F-statistic | 45.6 | Represents the overall significance of the regression model. |

Elucidation of Physicochemical Descriptors Correlating with Activity

The descriptors included in the QSAR model provide insights into the structural requirements for activity. researchgate.netacs.org For instance, a positive coefficient for a descriptor like ClogP (a measure of hydrophobicity) would suggest that increasing the hydrophobicity of the compound could lead to higher activity. Conversely, a negative coefficient for a descriptor like Total Polar Surface Area (TPSA) might indicate that excessive polarity is detrimental to the compound's efficacy.

Table 4: Correlation of Physicochemical Descriptors with Biological Activity in a Hypothetical QSAR Model

| Physicochemical Descriptor | Symbol | Correlation with Activity | Implication for Molecular Design |

| Logarithm of the Partition Coefficient | ClogP | Positive | Increasing hydrophobicity may enhance activity. |

| Total Polar Surface Area | TPSA | Negative | Lowering polarity might improve biological response. |

| Molecular Weight | MW | Positive | Higher molecular weight within a certain range could be beneficial. |

| Number of Rotatable Bonds | nRotb | Negative | Increased conformational rigidity may be favorable. |

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. sciensage.inforesearchgate.net It provides detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's reactivity and interactions. acs.orgnih.gov

For this compound, DFT calculations can elucidate its intrinsic electronic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. The MEP map highlights electron-rich regions (typically colored in red or yellow), which are susceptible to electrophilic attack and are likely sites for hydrogen bond acceptance, and electron-deficient regions (colored in blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the pyrazole nitrogen atoms and the oxygen atoms, indicating their role as key interaction sites.

Table 5: Selected Electronic Properties of this compound from DFT Calculations This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

Elucidation of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. aip.orgresearchgate.net For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G(d,p), can elucidate the distribution of electrons within the molecule and identify regions susceptible to chemical reactions. nih.govaip.org

Key electronic properties and reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. aip.org

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. aip.org For this compound, the nitrogen atoms of the pyrazole ring are expected to be electron-rich, making them potential sites for electrophilic attack or hydrogen bonding. chemicalbook.comyoutube.com Conversely, the hydrogen atoms of the hydroxyl and amine groups are likely to be electron-poor.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Conformational Analysis and Energetics

The flexibility of the propanol side chain in this compound allows it to adopt various spatial arrangements, or conformations. lumenlearning.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them. libretexts.org This is typically achieved through computational methods that systematically rotate the molecule's rotatable bonds and calculate the potential energy of each resulting conformation. lumenlearning.com

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended chain | 0.0 (Global Minimum) |

| B | Gauche at C-O-C-C | +1.2 |

| C | Intramolecular H-bond | -0.5 |

Note: These are example conformers and relative energies to illustrate the concept.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights that static models cannot. nih.govwalshmedicalmedia.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's movements and interactions with its environment. nih.gov

Investigation of Dynamic Behavior within Biological Environments

When a molecule like this compound is in a biological system, it is typically surrounded by water molecules and may interact with proteins or membranes. nih.govresearchgate.net MD simulations can model these interactions at an atomic level. researchgate.net For example, a simulation of the compound in a water box can reveal how water molecules arrange themselves around the solute, forming a hydration shell. The pyrazole nitrogen atoms and the hydroxyl group are expected to be primary sites for hydrogen bonding with water. rdd.edu.iq

Simulations involving a lipid bilayer can be used to study how the molecule might permeate a cell membrane. nih.gov These simulations can provide information on the molecule's preferred orientation at the membrane interface and the energetic barriers associated with crossing the hydrophobic core of the membrane.

Assessment of Compound Stability and Flexibility

The stability of a molecule's conformation can be assessed during an MD simulation by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov A stable conformation will exhibit relatively small RMSD fluctuations around an average value. researchgate.net The flexibility of different parts of the molecule can be analyzed using the root-mean-square fluctuation (RMSF), which highlights regions of high mobility. researchgate.net For this compound, the terminal propanol chain is expected to show higher flexibility compared to the more rigid pyrazole ring. The stability of a molecule can also be influenced by its ability to form stable complexes with biological macromolecules. nih.gov

In Silico Pharmacokinetic Predictions

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, which are crucial for its potential success. nih.govschrodinger.com Programs like QikProp and SwissADME use a molecule's structure to estimate various pharmacokinetic parameters. schrodinger.comknime.com

Absorption and Distribution Characteristics

Key parameters for absorption include predicted aqueous solubility (logS) and permeability through cell membranes, such as Caco-2 cell permeability. schrodinger.comnih.gov For a molecule to be orally bioavailable, it generally needs to have a balance of solubility and permeability.

Distribution characteristics can be estimated through parameters like the blood-brain barrier partition coefficient (logBB) and the binding to human serum albumin (logKhsa). schrodinger.com These predictions help to understand where the compound is likely to travel in the body and how much of it will be freely available to exert its effects.

Table 3: Hypothetical In Silico ADME Predictions for this compound

| Property | Predicted Value | Acceptable Range for Drugs |

| Molecular Weight | 156.18 g/mol | < 500 |

| logP (Octanol/Water) | 0.85 | -2.0 to 6.5 |

| logS (Aqueous Solubility) | -1.5 | > -6.0 |

| Caco-2 Permeability | 250 nm/s | > 25 is considered high |

| logBB (Blood-Brain Barrier) | -1.2 | -3.0 to 1.2 |

| Human Oral Absorption | High | High |

Note: These values are illustrative and based on typical predictions for similar small molecules. knime.comschrodinger.com

Metabolism Pathway Predictions

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and safety. For this compound, computational models predict a metabolic profile primarily governed by oxidation reactions, a common pathway for many heterocyclic compounds. The cytochrome P450 (CYP) superfamily of enzymes is anticipated to be the principal catalyst in these metabolic transformations. nih.gov

In silico predictions for pyrazole derivatives often highlight the susceptibility of the pyrazole ring and its substituents to enzymatic modification. nih.govnih.govtandfonline.com For this compound, several potential metabolic pathways are predicted. The primary alcohol group is a likely site for oxidation, potentially leading to the formation of the corresponding aldehyde and subsequently the carboxylic acid metabolite. Hydroxylation of the pyrazole ring is another probable metabolic route. Furthermore, the ether linkage could be a target for O-dealkylation, although this is generally considered a less favorable pathway for aryl ethers compared to alkyl ethers.

These predictions are derived from computational platforms that analyze the compound's structure for known metabolic liabilities and substrate specificities for various drug-metabolizing enzymes. While direct experimental data for this compound is not available, the extensive research on related pyrazole-containing molecules provides a strong basis for these theoretical metabolic pathways. johnshopkins.edusemanticscholar.orgijpbs.com

Table 1: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite | Enzyme System |

| Alcohol Oxidation | 3-(1H-pyrazol-4-yloxy)propanal | Alcohol Dehydrogenase, CYP450 |

| Aldehyde Oxidation | 3-(1H-pyrazol-4-yloxy)propanoic acid | Aldehyde Dehydrogenase |

| Ring Hydroxylation | 3-(5-hydroxy-1H-pyrazol-4-yloxy)propan-1-ol | CYP450 |

| O-Dealkylation | 1H-pyrazol-4-ol and 3-hydroxypropanal | CYP450 |

Excretion Pathway Predictions

The elimination of a drug and its metabolites from the body is a crucial aspect of its pharmacokinetic profile. Computational models for predicting the excretion of this compound suggest that renal clearance will be the predominant route of elimination. This prediction is based on the physicochemical properties of the parent compound and its predicted metabolites, which are generally polar and water-soluble, facilitating their removal via the kidneys.

In silico tools such as pkCSM and SwissADME are often employed to estimate parameters like total clearance and the potential for interaction with renal transporters. nih.gov For many small molecule drugs, including pyrazole derivatives, renal excretion involves a combination of glomerular filtration and active tubular secretion. It is plausible that this compound or its metabolites could be substrates for renal transporters like the organic cation transporter 2 (OCT2), which can influence the rate and extent of renal clearance. nih.gov However, without specific in vitro or in vivo data, the exact contribution of active transport to the excretion of this compound remains a theoretical consideration.

The predicted metabolites, being more polar than the parent compound, are expected to have a higher rate of renal clearance and a lower potential for reabsorption in the renal tubules.

Table 2: Predicted Excretion Profile of this compound

| Parameter | Predicted Outcome | Rationale |

| Primary Route | Renal | The parent compound and its predicted metabolites are polar and water-soluble. |

| Total Clearance | Moderate | Based on general predictions for similar small molecules. nih.gov |

| Renal Transporter Interaction | Possible Substrate for OCT2 | A common pathway for cationic and polar compounds. nih.gov |

Future Research Directions and Potential Applications

Design and Synthesis of Advanced Analogs with Enhanced Biological Profiles

Key synthetic modifications could include:

Substitution on the Pyrazole (B372694) Ring: Introducing various substituents at the C3, C5, and N1 positions of the pyrazole ring can significantly influence biological activity. For instance, incorporating lipophilic alkyl groups or halides can enhance binding to specific targets and improve metabolic stability. nih.gov Structure-activity relationship studies have consistently shown that appropriate substitutions on the pyrazole ring can markedly boost anticancer efficacy and tumor selectivity. mdpi.com

Modification of the Linker: The propan-1-ol side chain can be altered. This includes changing the chain length, introducing branching, or replacing the ether oxygen with bioisosteres like a thioether to explore new interactions with target proteins. nih.gov

Terminal Group Modification: The terminal hydroxyl group of the propanol (B110389) chain is a prime site for modification to create prodrugs or alter solubility and pharmacokinetic profiles.

Molecular Hybridization: Fusing the core scaffold with other pharmacologically active heterocycles, such as triazoles, isoxazoles, or thiadiazoles, is a powerful strategy for developing hybrid compounds with potentially synergistic or novel mechanisms of action. researchgate.netacs.orgresearchgate.net

The following table summarizes potential analog designs based on established pyrazole chemistry.

| Modification Strategy | Rationale | Potential Enhancement | Reference Example |

| Pyrazole Ring Halogenation | Increase metabolic stability; introduce new binding interactions. | Improved pharmacokinetic profile, enhanced potency. | Design of fluorinated or chlorinated diarylpyrazole derivatives. nih.gov |

| N1-Arylation of Pyrazole | Modulate electronic properties and explore additional binding pockets. | Increased target affinity and selectivity. | Synthesis of N-aryl-5-aminopyrazoles. researchgate.net |

| Bioisosteric Replacement | Alter bond angles, polarity, and metabolic fate. | Improved bioavailability and target residence time. | Thioether analogs of pyrazole inhibitors. nih.gov |

| Propanol Chain Extension | Optimize spatial orientation within the target's binding site. | Enhanced binding affinity. | Synthesis of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylates. mdpi.com |

| Hybrid Molecule Synthesis | Combine pharmacophores to achieve multi-target activity or novel pharmacology. | Broader therapeutic spectrum, potential to overcome drug resistance. | Pyrazole-triazole and pyrazole-isoxazole hybrids. researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research may focus on established areas for pyrazole compounds, such as anti-inflammatory and anticancer applications, the unique structure of 3-(1H-pyrazol-4-yloxy)propan-1-ol warrants broader screening to uncover novel biological targets. mdpi.commdpi.com Pyrazole derivatives have demonstrated an exceptionally wide range of pharmacological activities, suggesting that analogs of this compound could be relevant for a multitude of diseases. nih.govroyal-chem.com

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: Certain pyrazoline derivatives have shown inhibitory activity against key targets in neurodegeneration, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting a potential role in conditions like Parkinson's or Alzheimer's disease. nih.govacs.org

Infectious Diseases: The pyrazole scaffold is present in compounds with antibacterial, antifungal, antiviral, and antitubercular properties. nih.gov A notable target in this area is the Mycobacterium tuberculosis MmpL3 protein, which has been successfully inhibited by 1,3,5-trisubstituted pyrazoles. researchgate.netnih.gov

Metabolic Disorders: The anti-obesity drug Rimonabant, a pyrazole derivative, highlights the potential of this scaffold in targeting the endocannabinoid system. Furthermore, pyrazole-based inhibitors of lactate (B86563) dehydrogenase (LDH) are being explored as a therapeutic strategy for targeting cancer metabolism. nih.govexlibrisgroup.com

Cardiovascular Diseases: Several FDA-approved pyrazole drugs, such as Apixaban, target cardiovascular system proteins like Factor Xa. nih.gov This precedent supports the investigation of new analogs for anticoagulant and other cardiovascular applications.

The table below outlines a selection of potential molecular targets and their associated therapeutic areas.

| Potential Biological Target | Therapeutic Area | Rationale / Precedent | References |

| Monoamine Oxidase (MAO) | Neurodegenerative Diseases, Depression | Pyrazoline derivatives have shown potent MAO inhibitory activity. | nih.govacs.org |

| MmpL3 Transporter | Infectious Disease (Tuberculosis) | Trisubstituted pyrazoles are effective inhibitors of this essential mycobacterial protein. | researchgate.netnih.gov |

| Lactate Dehydrogenase (LDH) | Oncology (Cancer Metabolism) | Pyrazole-based compounds have been developed as potent, cell-active LDH inhibitors. | exlibrisgroup.com |

| Factor Xa (FXa) | Cardiovascular Disease | The approved anticoagulant drug Apixaban is a pyrazole-containing FXa inhibitor. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Pyrazole-thiadiazole hybrids have shown inhibitory activity against EGFR. | acs.org |

| Prostaglandin H Synthase (COX) | Inflammation | Celecoxib and other pyrazole NSAIDs are well-known COX-2 inhibitors. | nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.gov For a scaffold like this compound, these computational tools can rationalize and guide the design-synthesis-test cycle.

Applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data for pyrazole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. physchemres.org These models can predict the biological activity of virtual, unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.net

ADME/T Prediction: A critical hurdle in drug development is ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. Deep learning models can predict these properties from a compound's structure, helping to identify and eliminate molecules with a high probability of failure early in the discovery process. nih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders, can design entirely novel molecules based on a desired set of properties. nih.gov These tools could generate new pyrazole-based structures optimized for high potency against a specific target while maintaining drug-like characteristics.

Target Fishing: AI can be used to screen the structure of a lead compound against databases of protein structures to identify potential biological targets, a process known as target fishing or reverse docking. researchgate.net This can help elucidate the mechanism of action or identify opportunities for drug repurposing.

The integration of these computational approaches promises to reduce the time and cost of development by focusing laboratory efforts on compounds with the highest likelihood of success. nih.govresearchgate.net

Methodological Advancements in Synthesis and Characterization

Progress in the development of this compound analogs will also depend on leveraging state-of-the-art synthetic and analytical techniques.

Advancements in Synthesis:

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a highly efficient route to complex pyrazole derivatives, aligning with the principles of green chemistry by improving atom and step economy. mdpi.com

Flow Chemistry: Continuous flow synthesis provides precise control over reaction parameters (temperature, pressure, reaction time), which can improve yields, safety, and scalability compared to traditional batch processing.

Modern Catalysis: The use of novel catalytic systems, such as copper-catalyzed aerobic oxidative cyclization or photoclick cycloaddition, enables the construction of the pyrazole ring with high regioselectivity under mild conditions. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: These energy sources can dramatically reduce reaction times and improve yields for key synthetic steps, including cyclocondensation reactions to form the pyrazole core. mdpi.comresearchgate.net

Advancements in Characterization:

High-Resolution Mass Spectrometry (HRMS): Essential for the unambiguous confirmation of elemental composition for synthesized analogs. researchgate.net

2D NMR Spectroscopy: Techniques like COSY and HSQC are invaluable for definitively establishing the structure and connectivity of complex substituted pyrazoles. researchgate.net

Single-Crystal X-ray Diffraction: Provides the absolute confirmation of a molecule's three-dimensional structure, which is crucial for understanding its interaction with biological targets and for validating computational models. researchgate.net

Advanced Bio-analytical Techniques: For assessing target engagement and mechanism, modern methods are indispensable. The Cellular Thermal Shift Assay (CETSA) can confirm that a compound binds to its intended target within a cellular environment, while Surface Plasmon Resonance (SPR) can provide detailed kinetic data on the drug-target interaction, including residence time. exlibrisgroup.com

By embracing these advanced methodologies, researchers can synthesize and characterize novel analogs of this compound with greater speed, precision, and efficiency.

Q & A

Q. What are the common synthetic routes for preparing 3-(1H-pyrazol-4-yloxy)propan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be functionalized via refluxing with alkylating agents in solvents like dichloromethane or xylene. Key steps include:

- Reaction setup : Use of diazomethane or triethylamine to activate intermediates (e.g., pyrazole derivatives) under controlled temperatures (–20°C to reflux) .

- Purification : Column chromatography (ethyl acetate/hexane mixtures) or recrystallization (2-propanol or methanol) to isolate the product .

- Optimization : Adjusting reaction time (25–48 hours) and temperature to balance yield and purity. For example, prolonged reflux in xylene improves cyclization efficiency .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR identify proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and carbon connectivity .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 154.21 g/mol for related pyrazole-propanol derivatives) .

- IR spectroscopy : Detects functional groups like O–H (broad peak ~3300 cm) and C–O bonds (~1100 cm) .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Keep in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed to predict packing motifs?

- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., O–H···N or O–H···O interactions). For example, pyrazole N–H groups often form chains (C(4) motifs) .

- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule systems, while SHELXD/SHELXE resolve phase problems in twinned crystals .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict HOMO-LUMO gaps and electrostatic potentials.

- MD simulations : Study solvation effects in polar solvents (e.g., water or ethanol) using OPLS force fields .

- Note : While no direct computational data exists for this compound, analogous pyrazole systems are modeled this way .

Q. How can conflicting spectral or crystallographic data for this compound be resolved?

- Data validation : Cross-check NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). For crystallography, verify hydrogen atom positions via difference Fourier maps .

- Case study : If X-ray data shows disorder (e.g., in the propanol chain), use SHELXL’s PART instruction to refine alternate conformations .

Q. What strategies improve the regioselectivity of pyrazole functionalization during synthesis?

Q. How do solvent polarity and temperature influence the stability of this compound in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.